Methyl 3-(benzylamino)-5,5-dimethylhexanoate
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Overview
Description
Methyl 3-(benzylamino)-5,5-dimethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylamino)-5,5-dimethylhexanoate typically involves the esterification of 3-(benzylamino)-5,5-dimethylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylamino)-5,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 3-(benzylamino)-5,5-dimethylhexanoic acid.
Reduction: The major product is 3-(benzylamino)-5,5-dimethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzylamino)-5,5-dimethylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylamino)-5,5-dimethylhexanoate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzylamino)-5,5-dimethylpentanoate
- Methyl 3-(benzylamino)-5,5-dimethylheptanoate
- Ethyl 3-(benzylamino)-5,5-dimethylhexanoate
Uniqueness
Methyl 3-(benzylamino)-5,5-dimethylhexanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzylamino group enhances its reactivity and potential for forming various derivatives. Its hexanoate backbone provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for different applications.
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
methyl 3-(benzylamino)-5,5-dimethylhexanoate |
InChI |
InChI=1S/C16H25NO2/c1-16(2,3)11-14(10-15(18)19-4)17-12-13-8-6-5-7-9-13/h5-9,14,17H,10-12H2,1-4H3 |
InChI Key |
YJIIWPOSZNCGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CC(=O)OC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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